1-methyl-3-propan-2-ylcyclohexane
Overview
Description
1-methyl-3-propan-2-ylcyclohexane, also known as 1-Isopropyl-3-methylcyclohexane or m-Menthane, is an organic compound with the molecular formula C₁₀H₂₀ and a molecular weight of 140.2658 g/mol . It is a derivative of cyclohexane, where one hydrogen atom is replaced by a methyl group and another by an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-3-propan-2-ylcyclohexane can be synthesized through the reaction of cyclohexene with the corresponding ketone under acidic conditions. The reaction typically involves the cleavage of the cycloalkene to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. similar compounds are often produced through catalytic hydrogenation of aromatic hydrocarbons or through alkylation reactions involving cyclohexane derivatives.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-propan-2-ylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1-methyl-3-propan-2-ylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and as an intermediate in organic synthesis.
Biology: Studied for its effects on biological membranes and its potential as a bioactive compound.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclohexane, 1-methyl-3-(1-methylethyl)- involves its interaction with various molecular targets and pathways. As a hydrocarbon, it can integrate into lipid membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, although specific molecular targets are not well-characterized in the literature.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: The parent compound, lacking the methyl and isopropyl groups.
1-Methylcyclohexane: A simpler derivative with only one methyl group.
1-Isopropylcyclohexane: Another derivative with only one isopropyl group.
Uniqueness
1-methyl-3-propan-2-ylcyclohexane is unique due to the presence of both a methyl and an isopropyl group, which confer distinct chemical and physical properties compared to its simpler analogs. This structural complexity can lead to different reactivity and applications in various fields .
Properties
IUPAC Name |
1-methyl-3-propan-2-ylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-8(2)10-6-4-5-9(3)7-10/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDCBPPMQOPHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871259 | |
Record name | 1-Methyl-3-(propan-2-yl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16580-24-8 | |
Record name | Cyclohexane, 1-methyl-3-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016580248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-(propan-2-yl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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